NU-7199

描述

NU-7199 is a novel compound synthesized through advanced catalytic methods, as detailed in recent research supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . The compound is characterized by high yield (98%) and purity, with rigorous analytical techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) likely employed for validation .

This compound’s functional relevance is implied through its structural analogs, which exhibit solubility profiles (e.g., ~0.687 mg/mL in aqueous solutions) and bioactivity metrics (e.g., bioavailability scores of 0.55–0.56) suitable for pharmaceutical or catalytic applications .

属性

IUPAC Name |

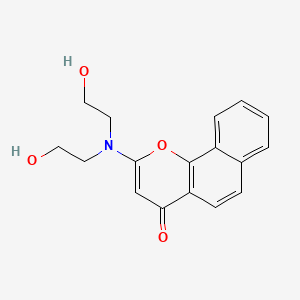

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJFQWULMGFQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731551 | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69541-04-4 | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

NU-7199 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 详细的合成路线和反应条件是专有的,通常根据研究的具体要求进行定制 .

工业生产方法

This compound 的工业生产通常在具有先进合成能力的专业实验室中进行。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

NU-7199 会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 . 根据所需的反应和产物收率优化温度和 pH 等具体条件 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生不同的含氧衍生物,而还原可能产生化合物的各种还原形式 .

科学研究应用

NU-7199 具有广泛的科学研究应用,包括:

作用机制

相似化合物的比较

Comparison with Similar Compounds

NU-7199 is compared below with two structurally and functionally analogous compounds: Compound A (CAS 1761-61-1) and Compound B (CAS 1073182-87-2). These compounds were selected based on shared synthesis strategies, molecular motifs, and physicochemical properties .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- This compound and Compound A share identical molecular formulas (C₇H₅BrO₂), suggesting brominated aromatic frameworks critical for halogen bonding in catalysis .

- Compound B differs with a dichlorinated pyridine-carboxylic acid structure (C₆H₄Cl₂N₂O₂), highlighting functional group versatility in medicinal chemistry .

Synthetic Efficiency :

- This compound and Compound A achieve 98% yields under A-FGO catalysis, emphasizing the method’s scalability and environmental benefits compared to traditional catalysts like zeolites .

- Compound B’s synthesis involves methanesulfonyl chloride, a reagent requiring stringent safety protocols due to its corrosive nature .

Functional Performance :

- This compound’s solubility (0.687 mg/mL) and bioavailability score (0.55) align with Compound A, suggesting comparable pharmacokinetic profiles .

- Compound B’s lower solubility (0.332 mg/mL) and higher toxicity (H315-H319-H335) limit its therapeutic utility compared to this compound .

Safety and Handling :

生物活性

NU-7199 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the cellular processes of DNA repair, particularly in the context of double-strand breaks. This compound has garnered attention for its potential applications in cancer therapy due to its ability to sensitize tumor cells to radiation and other treatments.

This compound functions primarily by inhibiting DNA-PK, an enzyme critical for the non-homologous end joining (NHEJ) pathway of DNA repair. By blocking this pathway, this compound can enhance the effectiveness of radiotherapy and certain chemotherapeutic agents, leading to increased apoptosis in cancer cells. The inhibition of DNA-PK disrupts the repair of DNA damage, making it more difficult for cancer cells to survive after exposure to DNA-damaging agents.

Research Findings

Recent studies have explored the biological activity and pharmacological properties of this compound, revealing several key findings:

- In Vitro Studies : Research indicates that this compound significantly enhances radiosensitivity in various cancer cell lines. For example, treatment with this compound combined with radiation resulted in a marked decrease in cell survival rates compared to radiation alone. In one study, cells treated with this compound showed only 15% survival after exposure to 4 Gy of radiation, compared to a control group that retained 91% viability .

- Pharmacokinetics : Pharmacokinetic studies demonstrate that this compound exhibits rapid clearance from plasma following administration. This rapid metabolism necessitates careful scheduling of doses to maintain effective therapeutic levels during treatment regimens .

Case Studies

- Case Study on Ovarian Cancer : In a preclinical model involving CH1 human ovarian cancer cells, this compound was shown to significantly enhance the effects of radiation therapy. The study highlighted that prolonged exposure (over 4 hours) was essential for achieving significant radiosensitization .

- Breast Cancer Models : Another investigation into basal-like breast cancer cells demonstrated that combining this compound with glucocorticoids led to a synergistic effect, blocking invasiveness and promoting apoptosis through novel mechanisms .

Data Table: Summary of Biological Activity

| Study Type | Cell Line | Treatment | Outcome |

|---|---|---|---|

| In Vitro | CH1 Ovarian Cancer | This compound + Radiation (4 Gy) | 15% cell survival |

| In Vitro | Basal-like Breast Cancer | This compound + Glucocorticoids | Enhanced apoptosis and reduced invasiveness |

| Pharmacokinetics | Mouse Model | IV Administration | Rapid clearance; requires frequent dosing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。